molecular formula C18H21IN2O2S B3473417 1-(2,5-Dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine

1-(2,5-Dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine

Cat. No.: B3473417
M. Wt: 456.3 g/mol
InChI Key: AFNQGJDLCZCGNA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine is a complex organic compound that belongs to the class of sulfonylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylphenyl group and a 4-iodophenylsulfonyl group

Preparation Methods

The synthesis of 1-(2,5-Dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of appropriate diamines.

    Substitution Reactions: The 2,5-dimethylphenyl group is introduced via electrophilic aromatic substitution reactions.

    Sulfonylation: The 4-iodophenylsulfonyl group is attached through sulfonylation reactions, often using sulfonyl chlorides and appropriate bases.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include halogens, acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the aromatic rings may participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine can be compared with other sulfonylpiperazines, such as:

    1-(2,5-Dimethylphenyl)-4-(4-chlorophenyl)sulfonylpiperazine: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.

    1-(2,5-Dimethylphenyl)-4-(4-bromophenyl)sulfonylpiperazine:

    1-(2,5-Dimethylphenyl)-4-(4-fluorophenyl)sulfonylpiperazine: Fluorine substitution provides unique chemical and biological characteristics.

The uniqueness of this compound lies in its iodine substitution, which imparts distinct reactivity and potential for specific applications in research and industry.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2O2S/c1-14-3-4-15(2)18(13-14)20-9-11-21(12-10-20)24(22,23)17-7-5-16(19)6-8-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNQGJDLCZCGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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